3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 887200-87-5
VCID: VC4233051
InChI: InChI=1S/C12H9FN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
SMILES: C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F
Molecular Formula: C12H9FN2OS2
Molecular Weight: 280.34

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 887200-87-5

Cat. No.: VC4233051

Molecular Formula: C12H9FN2OS2

Molecular Weight: 280.34

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - 887200-87-5

Specification

CAS No. 887200-87-5
Molecular Formula C12H9FN2OS2
Molecular Weight 280.34
IUPAC Name 3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H9FN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
Standard InChI Key UEOOHXWUERCDPM-UHFFFAOYSA-N
SMILES C1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-(4-fluorophenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one, reflects its bicyclic architecture. The core consists of a pyrimidine ring fused to a thiophene moiety (thieno[3,2-d]pyrimidine), with substituents at the 3- and 2-positions: a 4-fluorophenyl group and a mercapto (─SH) group, respectively. The molecular formula C12H9FN2OS2\text{C}_{12}\text{H}_{9}\text{FN}_{2}\text{OS}_{2} confirms the presence of sulfur, fluorine, and nitrogen, which contribute to its electronic and steric properties.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.887200-87-5
Molecular FormulaC12H9FN2OS2\text{C}_{12}\text{H}_{9}\text{FN}_{2}\text{OS}_{2}
Molecular Weight280.34 g/mol
SMILESC1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)F
InChIKeyUEOOHXWUERCDPM-UHFFFAOYSA-N

Structural Representation and Bonding

The thieno[3,2-d]pyrimidine scaffold features a sulfur atom in the thiophene ring and a ketone group at position 4. The 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects, while the mercapto group at position 2 enhances nucleophilicity. X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the thienopyrimidine core and aryl groups influencing intermolecular interactions.

Physicochemical Properties

Predicted Physical Constants

Experimental data for this compound remains limited, but computational models predict a boiling point of 434.0±55.0C434.0 \pm 55.0^\circ \text{C} and a density of 1.56±0.1g/cm31.56 \pm 0.1 \, \text{g/cm}^3 . The pKa of the mercapto group is estimated at 8.91±0.208.91 \pm 0.20, suggesting moderate acidity comparable to other thiols . Solubility data are unavailable, but the presence of polar functional groups (ketone, thiol) implies potential solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 2: Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point434.0±55.0C434.0 \pm 55.0^\circ \text{C}
Density1.56±0.1g/cm31.56 \pm 0.1 \, \text{g/cm}^3
pKa8.91±0.208.91 \pm 0.20

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one likely involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. A plausible route includes:

  • Cyclocondensation: Reaction of 2-aminothiophene-3-carboxylate with urea to form the pyrimidine ring.

  • Substitution: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Thiolation: Treatment with Lawesson’s reagent or phosphorus pentasulfide to install the mercapto group.

Analytical Characterization

Routine characterization employs:

  • HPLC: Purity assessment using C18 columns with UV detection at 254 nm.

  • Mass Spectrometry: ESI-MS expected to show a molecular ion peak at m/z=280.34m/z = 280.34 [M+H]+^+.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content verification.

Applications and Future Research Directions

Critical Research Gaps

  • Solubility and Stability Studies: Essential for pharmacokinetic profiling.

  • In Vitro Bioassays: Prioritize kinase inhibition and cytotoxicity screens.

  • Structural Optimization: Modifying the thiol or fluorophenyl group to enhance selectivity.

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